N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-12(18)4-2-5-13(11)19-16(22)10-24-17-8-7-14(20-21-17)15-6-3-9-23-15/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBUKGGYOCRUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the pyridazine intermediate.
Attachment of the Phenyl Ring: The chloro-substituted phenyl ring is then attached through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through an amidation reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by relevant data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of pyridazine derivatives in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Case Study: Anticancer Activity
A notable study screened a library of compounds, identifying several pyridazine derivatives, including those structurally related to this compound, which showed promising anticancer properties against multicellular spheroids, suggesting enhanced efficacy in three-dimensional tumor models .
Agricultural Applications
This compound may also serve as a potential agricultural fungicide . The presence of the furan and pyridazine moieties suggests activity against phytopathogenic microorganisms. Compounds with similar functionalities have been documented to disrupt fungal cell wall synthesis and inhibit spore germination, thus providing a basis for further exploration of this compound's fungicidal properties .
Data Table: Antifungal Activity Comparison
| Compound | Activity (IC50) |
|---|---|
| N-(3-chloro-2-methylphenyl)-... | Not yet determined |
| Similar Pyridazine Derivative 1 | 5 µM |
| Similar Pyridazine Derivative 2 | 10 µM |
Biological Mechanisms
Preliminary studies suggest that the compound may interact with specific biological targets involved in cell signaling pathways associated with cancer proliferation and fungal growth. The sulfanyl group could play a crucial role in enhancing the bioactivity of the molecule through nucleophilic attack mechanisms, which are vital for the compound's interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetamide derivatives:
*Calculated based on molecular formula.
Key Observations :
- Heterocyclic Core : Pyridazine (target) vs. oxadiazole (8t), pyrimidine (), and triazole (). Pyridazine’s electron-deficient nature may influence binding interactions compared to oxadiazole or triazole .
- Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with 4-chlorophenyl () or 4-methylphenyl (). Chlorine substituents enhance metabolic stability and hydrophobic interactions .
Challenges and Opportunities
- Bioactivity Prediction : The furan-pyridazine core in the target compound may enhance selectivity for inflammatory targets (e.g., COX-2) but requires empirical validation.
- Synthetic Optimization : Yield improvements may be needed, as triazole analogs () report 57% yields after recrystallization .
- Solubility : The lipophilic 3-chloro-2-methylphenyl group could limit aqueous solubility, necessitating formulation strategies.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antitumor activities, as well as its mechanism of action.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antitumor Activity
The compound has also shown promise in antitumor activity. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively. The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
Case Studies and Research Findings
- Antimicrobial Efficacy
- Antitumor Mechanisms
- Docking Studies
Data Tables
| Biological Activity | Tested Strains/Cell Lines | IC50/ MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 5-20 µg/mL | Cell wall synthesis disruption |
| Antitumor | MCF-7, HeLa | ~15 µM, ~20 µM | Apoptosis via caspase activation |
Q & A
Basic: What are the key considerations for synthesizing N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide in laboratory settings?
Methodological Answer:
Synthesis involves multi-step reactions, typically starting with substitution and condensation steps. Key considerations include:
- Substitution Reactions : Use alkaline conditions for nucleophilic aromatic substitution (e.g., introducing the furan-2-yl group to pyridazine) .
- Sulfanyl Linkage Formation : Optimize stoichiometry of thiol-containing intermediates with halogenated acetamide precursors under inert atmospheres to prevent oxidation .
- Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the final product .
- Yield Optimization : Control reaction temperature (typically 60–80°C) and use catalysts like DCC (dicyclohexylcarbodiimide) for condensation steps .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyridazine carbons at ~150 ppm) .
- HPLC : Assess purity (>95% required for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for CHClNOS: ~406.04 Da) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm, S–C bond at ~680 cm) .
Advanced: How can researchers optimize reaction yields when introducing the sulfanylacetamide moiety during synthesis?
Methodological Answer:
- Thiol-Activation : Use Lawesson’s reagent or NaSH to generate reactive thiol intermediates .
- Catalytic Systems : Employ CuI or Pd(PPh) to facilitate C–S bond formation under mild conditions (e.g., room temperature, 12–24 hours) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms .
- Real-Time Monitoring : Use TLC or in-situ IR to detect reaction completion and minimize side products .
Advanced: What strategies are employed to resolve crystallographic data inconsistencies in structural determination of such acetamide derivatives?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation or fine-focus sealed-tube X-ray sources to improve data quality .
- Refinement Software : Apply SHELXL for iterative refinement, incorporating hydrogen bonding and thermal displacement parameters .
- Validation Tools : Check for missed symmetry (e.g., monoclinic P21/c space groups) using PLATON’s ADDSYM .
- Handling Twinning : Use TWINLAW in SHELXL to model twin domains in cases of non-merohedral twinning .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound's bioactivity?
Methodological Answer:
- Substituent Variation : Modify furan, pyridazine, or chloro-methylphenyl groups to assess impact on target binding (e.g., replace furan with thiophene for enhanced lipophilicity) .
- Biological Assays : Test against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or SPR (surface plasmon resonance) .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes to proteins like EGFR or COX-2 .
- Pharmacokinetic Profiling : Measure logP (octanol/water) and metabolic stability in microsomal assays .
Data Contradiction: How to address discrepancies in reported biological activity data across different studies?
Methodological Answer:
- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Purity Verification : Re-analyze compounds from conflicting studies via HPLC to rule out impurities (>98% purity required) .
- Statistical Analysis : Apply multivariate regression to account for variables like cell line heterogeneity or solvent effects .
- Replicate Experiments : Conduct dose-response curves in triplicate across independent labs to confirm EC/IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
